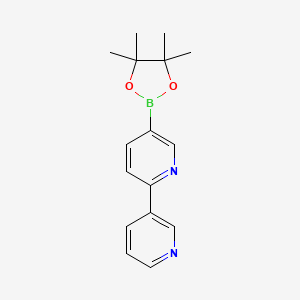

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

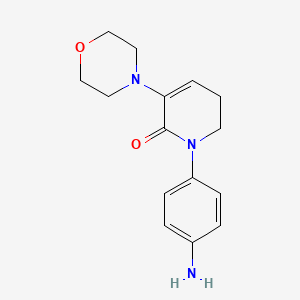

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.45 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.科学的研究の応用

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a building block for the synthesis of various drug molecules. Its boronic acid group is particularly useful in Suzuki coupling reactions, which are pivotal in creating complex organic compounds. For instance, it can be used to develop novel inhibitors that can target specific proteins within cancer cells, potentially leading to new cancer therapies .

Material Science

Within material science, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can contribute to the creation of new polymers with unique properties. The boronic acid moiety can form reversible covalent bonds with diols, which is beneficial in designing self-healing materials or smart materials that can respond to environmental stimuli .

Chemical Synthesis

This compound serves as a versatile reagent in chemical synthesis. It can be used to introduce a phenylboronic acid group into a molecular structure, which is a key step in the synthesis of various organic compounds, including natural products and potential pharmaceuticals. Its ability to participate in cross-coupling reactions expands the toolkit of synthetic chemists .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can be used as a standard or reference compound in chromatographic analysis. It helps in the quantification and identification of similar compounds in complex mixtures, which is essential for quality control in various industries .

Agriculture

Though not traditionally associated with agricultural applications, boronic acids can play a role in the development of new agrochemicals. Their ability to bind with sugars and other diol-containing biomolecules can be exploited to design more effective herbicides or pesticides that are selective for certain plant or insect systems .

Environmental Science

In environmental science, this compound’s derivatives could be used in sensing applications. Boronic acids are known to interact with various substances, and their inclusion in sensors could help in detecting environmental pollutants or monitoring conditions that affect ecosystems .

Safety and Hazards

作用機序

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This is known as transmetalation. The 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid would interact with its targets (other organic compounds) in a similar manner, contributing to the formation of carbon-carbon bonds .

Biochemical Pathways

Given its role in suzuki-miyaura coupling reactions, it can be inferred that it plays a part in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid would largely depend on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .

特性

IUPAC Name |

(4-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILYAAAOAAWDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OC(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681656 |

Source

|

| Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid | |

CAS RN |

1256346-21-0 |

Source

|

| Record name | {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)